molecular formula C2H4Cl2S2 B1148961 1-Chloro-2-(chlorodisulfanyl)ethane CAS No. 18026-05-6

1-Chloro-2-(chlorodisulfanyl)ethane

Cat. No.: B1148961
CAS No.: 18026-05-6
M. Wt: 163.08916
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(chlorodisulfanyl)ethane, commonly known as sulfur mustard or mustard gas, is a chemical warfare agent (CWA) with the IUPAC name 1-chloro-2-(2-chloroethylsulfanyl)ethane and CAS number 505-60-2 . Its molecular formula is C₄H₈Cl₂S, and it has a molecular weight of 159.08 g/mol . Structurally, it consists of two 2-chloroethyl groups bonded to a central sulfur atom, forming a sulfide (S) linkage. This compound is a viscous liquid at room temperature, with a boiling point of 217°C and a density of 1.27 g/cm³ . Historically, it has been used as a vesicant (blister agent) due to its ability to alkylate DNA, RNA, and proteins, leading to cellular damage and systemic toxicity .

Properties

CAS No.

18026-05-6

Molecular Formula

C2H4Cl2S2

Molecular Weight

163.08916

Synonyms

1-CHLORO-2-(CHLORODISULFANYL)ETHANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2-(ethylsulfonyl)ethane

  • CAS No.: 25027-40-1
  • Molecular Formula : C₄H₉ClO₂S
  • Molecular Weight : 156.63 g/mol
  • Key Differences :
    • Functional Group : Contains a sulfonyl (SO₂) group instead of a sulfide (S) group, making it more oxidized and polar.
    • Reactivity : The sulfonyl group reduces alkylating capacity compared to sulfur mustard, making it less toxic.
    • Applications : Primarily used in chemical synthesis and proteomics research .
  • Physical Properties : Higher water solubility due to polarity; typically available as a solid or high-purity liquid (95% purity) .

2-Chloroethyl Methyl Sulfide (Hemisulfur Mustard)

  • CAS No.: 542-81-4
  • Molecular Formula : C₃H₇ClS
  • Molecular Weight : 110.61 g/mol
  • Key Differences :
    • Structure : One methyl group replaces a 2-chloroethyl group in sulfur mustard, resulting in a simpler structure.
    • Toxicity : Less potent than sulfur mustard but retains vesicant properties due to the remaining chloroethyl group .
    • Applications : Used in research to study mustard gas analogs and their mechanisms .

1,2-Dichloroethane

  • CAS No.: 107-06-2
  • Molecular Formula : C₂H₄Cl₂
  • Molecular Weight : 98.96 g/mol
  • Key Differences :
    • Structure : Lacks the sulfur atom and disulfide linkage, consisting of two chlorine atoms on adjacent carbons.
    • Applications : A simulant for sulfur mustard in chemical detection studies due to similar volatility and density .
    • Toxicity : Primarily a central nervous system depressant, unlike the alkylating effects of sulfur mustard .

1-Chloro-2-(chloromethoxy)ethane

  • CAS No.: 1462-33-5
  • Molecular Formula : C₃H₆Cl₂O
  • Molecular Weight : 127.98 g/mol
  • Key Differences: Functional Group: Contains an ether (O) linkage instead of sulfur. Applications: Used as a pharmaceutical intermediate, highlighting its non-toxic utility compared to sulfur mustard .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Toxicity Profile
1-Chloro-2-(chlorodisulfanyl)ethane C₄H₈Cl₂S 159.08 217 Sulfide (S) Vesicant (severe)
1-Chloro-2-(ethylsulfonyl)ethane C₄H₉ClO₂S 156.63 N/A Sulfonyl (SO₂) Low
2-Chloroethyl Methyl Sulfide C₃H₇ClS 110.61 142 Sulfide (S) Moderate
1,2-Dichloroethane C₂H₄Cl₂ 98.96 83.5 Halide (Cl) CNS depressant

Reactivity and Stability

  • Sulfur Mustard : Undergoes hydrolysis in basic conditions to form thiodiglycol and HCl. Reacts with nucleophiles (e.g., DNA bases) via alkylation .
  • Sulfone Derivatives : More stable due to oxidation; resistant to further oxidation but less reactive in alkylation .
  • Hemisulfur Mustard : Intermediate reactivity; retains alkylating capacity but at reduced potency .

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